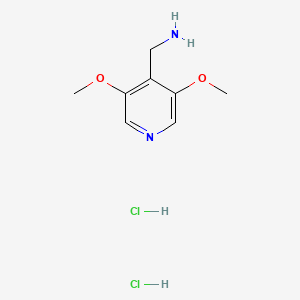
1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2 and a molecular weight of 241.1150 . This compound is characterized by the presence of a pyridine ring substituted with methoxy groups at the 3 and 5 positions and an amine group at the 4 position, forming a dihydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxypyridine as the starting material.
Reaction with Formaldehyde and Ammonia: The pyridine derivative undergoes a Mannich reaction with formaldehyde and ammonia to introduce the methanamine group at the 4 position.
Formation of Dihydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound to its reduced amine form.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Comparación Con Compuestos Similares
1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride: This compound has methoxy groups at the 3 and 4 positions instead of the 3 and 5 positions, leading to different chemical and biological properties.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride: This compound features a pyrazole ring instead of a pyridine ring, resulting in distinct reactivity and applications.
Propiedades
Fórmula molecular |
C8H14Cl2N2O2 |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
(3,5-dimethoxypyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-4-10-5-8(12-2)6(7)3-9;;/h4-5H,3,9H2,1-2H3;2*1H |
Clave InChI |
AYCQCVMCVUQKPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1CN)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


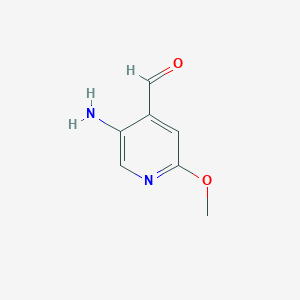
![(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13452937.png)
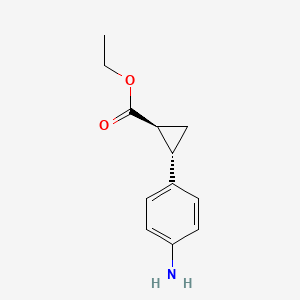
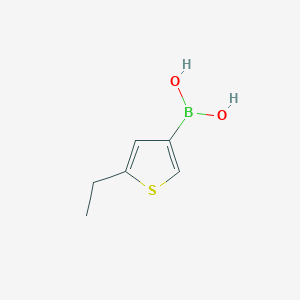
![[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)](/img/structure/B13452943.png)
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)

![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
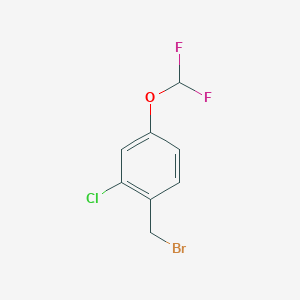

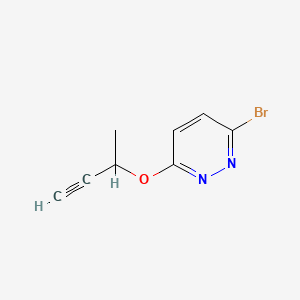

![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
